molecular formula C5H8OS B2443455 3-Methylthietane-3-carbaldehyde CAS No. 1781044-19-6

3-Methylthietane-3-carbaldehyde

Cat. No.: B2443455
CAS No.: 1781044-19-6
M. Wt: 116.18
InChI Key: WTGDTEZZCUWFSZ-UHFFFAOYSA-N
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Description

3-Methylthietane-3-carbaldehyde is an organic compound with the molecular formula C5H8OS It is a sulfur-containing heterocyclic compound, characterized by a thietane ring structure with a methyl group and an aldehyde functional group attached to it

Properties

IUPAC Name

3-methylthietane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGDTEZZCUWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthietane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with ynals can produce 2-substituted thiophene derivatives, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methylthietane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thietane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Methylthietane-3-carboxylic acid, while reduction can produce 3-Methylthietane-3-methanol.

Scientific Research Applications

3-Methylthietane-3-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe to study sulfur-containing biomolecules and their interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methylthietane-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The thietane ring structure also contributes to its reactivity and interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylthietane-3-carbaldehyde include other thietane derivatives and sulfur-containing heterocycles. Examples include:

  • 3-Methylthietane-3-carboxylic acid
  • 3-Methylthietane-3-methanol
  • 2-Methylthietane-2-carbaldehyde

Uniqueness

This compound is unique due to its specific combination of a thietane ring with a methyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

3-Methylthietane-3-carbaldehyde is a sulfur-containing organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thietane ring and an aldehyde functional group. Its molecular formula is C5H8OSC_5H_8OS, and it typically exhibits reactivity associated with aldehydes, such as nucleophilic addition and oxidation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents, suggesting its potential as a novel antibacterial agent.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via oxidative stress
HT-29 (Colon Cancer)20Mitochondrial dysfunction leading to cell death

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Interaction with Cellular Pathways : Evidence indicates that this compound may modulate signaling pathways related to cell survival and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited an MIC of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Case Study 2: Anticancer Effects

In a separate investigation, the effects of this compound on human breast cancer cells were assessed. The study found that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. This suggests that the compound could be further developed as an anticancer drug.

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